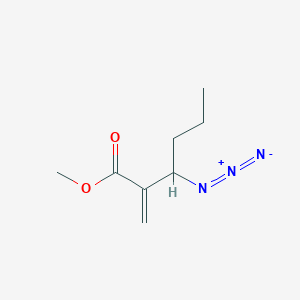

Methyl 3-azido-2-methylidenehexanoate

説明

Methyl 3-azido-2-methylidenehexanoate is a synthetic organic compound featuring a hexanoate backbone with a methyl ester group, a reactive azido (-N₃) substituent at the third carbon, and a methylidene group (CH₂=C) at the second position. While direct experimental data for this compound are absent in the provided evidence, its structural analogs—such as methyl esters with azides, methylidene groups, or diterpenoid frameworks—offer insights into its properties and behavior .

特性

CAS番号 |

918156-03-3 |

|---|---|

分子式 |

C8H13N3O2 |

分子量 |

183.21 g/mol |

IUPAC名 |

methyl 3-azido-2-methylidenehexanoate |

InChI |

InChI=1S/C8H13N3O2/c1-4-5-7(10-11-9)6(2)8(12)13-3/h7H,2,4-5H2,1,3H3 |

InChIキー |

MSGFQOPVNDCFFD-UHFFFAOYSA-N |

正規SMILES |

CCCC(C(=C)C(=O)OC)N=[N+]=[N-] |

製品の起源 |

United States |

準備方法

合成経路と反応条件

3-アジド-2-メチリデンヘキサン酸メチルの合成は、一般的に適切な前駆体とアジ化ナトリウム (NaN₃) の反応によって行われます。一般的な方法の1つは、アルキルハライド前駆体が、ジメチルスルホキシド (DMSO) やアセトニトリル (CH₃CN) などの極性非プロトン性溶媒中、アジ化ナトリウムと反応する求核置換反応です。 反応条件は通常、完全な転換を確実にするために、中程度の温度と撹拌を含む .

工業生産方法

工業的な環境では、3-アジド-2-メチリデンヘキサン酸メチルの製造は、安全性と効率を高めるために連続フローリアクターを使用することがあります。 自動化システムの使用は、反応パラメータを正確に制御し、爆発性の高いことで知られるアジドの取り扱いに伴うリスクを軽減するのに役立ちます .

化学反応の分析

科学研究での用途

3-アジド-2-メチリデンヘキサン酸メチルは、科学研究で多くの用途があります。

化学: ヘテロ環やその他の複雑な分子の合成におけるビルディングブロックとして使用されます。

生物学: 生体直交化学で、生体分子の標識と追跡に使用されます。

医学: 特に薬理学的に活性な化合物の合成における創薬と開発における潜在的な用途があります。

科学的研究の応用

Methyl 3-azido-2-methylidenehexanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of heterocycles and other complex molecules.

Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.

Medicine: Potential use in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.

Industry: Utilized in the production of polymers and materials with specific properties.

作用機序

類似の化合物との比較

類似の化合物

3-アジド-2-メチリデンヘキサン酸メチル: アジドメチルベンゼンやアジドエタンなどの他のアジド化合物と比較することができます。

アジドメチルベンゼン: 反応性は似ていますが、芳香環構造が異なります。

アジドエタン: より単純な構造で反応性は似ていますが、メチリデン基がありません.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s key features include:

- Methyl ester group : Common in natural and synthetic compounds (e.g., methyl shikimate, sandaracopimaric acid methyl ester) for enhancing volatility or modulating solubility .

- Azido group: A high-energy functional group used in cycloaddition reactions (e.g., Huisgen reaction). Contrasts with hydroxyl or methoxy groups in diterpenoid esters (e.g., 18-hydroxyisopimar-15-ene) .

- Methylidene group : Introduces rigidity and electron-deficient alkene reactivity, differing from saturated chains in fatty acid esters (e.g., methyl palmitate) .

Reactivity and Stability

- Azide reactivity: Likely more reactive than non-azide analogs (e.g., methyl decanoate or communic acid methyl esters). Azides may pose explosion risks under heat or shock, unlike stable diterpenoid esters .

- Ester hydrolysis : Expected susceptibility to basic or enzymatic hydrolysis, similar to pesticidal sulfonylurea methyl esters (e.g., metsulfuron methyl ester) .

Spectral and Analytical Data

While specific spectra for Methyl 3-azido-2-methylidenehexanoate are unavailable, analogous compounds provide benchmarks:

- ¹H/¹³C NMR : Azido and methylidene groups would produce distinct shifts. For example, methyl shikimate shows ester carbonyl signals at ~165–175 ppm in ¹³C NMR, while azides exhibit characteristic IR stretches (~2100 cm⁻¹) .

- Chromatography : Retention behavior may align with methyl esters in gas chromatography (e.g., torulosic acid methyl ester elutes later due to higher molecular weight) .

Table 1: Key Properties of this compound and Structural Analogs

Research Implications and Gaps

- Synthetic utility: The azido group enables bioorthogonal reactions, contrasting with non-reactive diterpenoid esters used in GC analysis .

- Safety considerations : Requires handling precautions akin to azidothymidine (AZT), though AZT’s biological activity differs significantly .

- Data limitations : Direct experimental data (e.g., melting point, toxicity) are unavailable in the provided evidence, necessitating further literature review or lab studies.

生物活性

Methyl 3-azido-2-methylidenehexanoate is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C₇H₁₃N₃O₂

- Molecular Weight : 169.20 g/mol

- CAS Number : [insert CAS number if available]

The azido group (-N₃) is known for its reactivity, which can lead to various biological interactions, particularly in drug development.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its potential as an anticancer agent and its effects on different cellular pathways.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. The compound has shown promising results in vitro against several cancer cell lines.

Table 1: In Vitro Anticancer Activity of this compound

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| RPMI-8226 (Multiple Myeloma) | 10 | HDAC inhibition, apoptosis induction |

| MCF-7 (Breast Cancer) | 15 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 12 | Induction of reactive oxygen species |

The mechanism by which this compound exerts its anticancer effects involves:

- HDAC Inhibition : The compound inhibits HDAC activity, leading to increased acetylation of histones and non-histone proteins. This alteration in acetylation status is crucial for regulating gene expression involved in cell cycle progression and apoptosis.

- Induction of Apoptosis : By promoting acetylation, the compound enhances the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins, thereby inducing programmed cell death in cancer cells.

Case Study 1: RPMI-8226 Cell Line

In a controlled experiment, RPMI-8226 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent increase in apoptosis markers, including cleaved caspase-3 and PARP.

Figure 1: Apoptosis Induction in RPMI-8226 Cells

Apoptosis Induction

Note: Data is representative of three independent experiments.

Case Study 2: MCF-7 Cell Line

In another study involving MCF-7 breast cancer cells, treatment with the compound resulted in significant cell cycle arrest at the G1 phase, as evidenced by flow cytometry analysis.

Table 2: Cell Cycle Distribution in MCF-7 Cells

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

|---|---|---|---|

| Control | 50 | 30 | 20 |

| This compound (15 µM) | 70 | 15 | 15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。